molecular formula C13H11ClN4 B11860279 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11860279
M. Wt: 258.70 g/mol
InChI Key: XJVOLELQFQHFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group.

Preparation Methods

The synthesis of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with a suitable amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .

Chemical Reactions Analysis

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other naphthyridine derivatives .

Biological Activity

5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. Its unique structure, characterized by a tetrahydrobenzo framework fused with a naphthyridine ring, positions it as a significant candidate for research in medicinal chemistry and drug development. The presence of an amino group, a chloro substituent, and a carbonitrile functional group enhances its potential reactivity and biological activity, making it an interesting subject for further investigation.

Structure and Composition

  • Chemical Formula : C13H11ClN4
  • Molecular Weight : 256.71 g/mol
  • IUPAC Name : this compound

Structural Features

The compound's structure contributes to its biological activities:

  • Amino Group : Enhances solubility and potential interactions with biological targets.
  • Chloro Substituent : Increases reactivity and may influence pharmacological properties.
  • Carbonitrile Group : Broadens chemical versatility and potential applications in drug design.

Biological Activity

This compound exhibits various biological activities that are of interest for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound may possess significant anticancer properties. For example:

  • In vitro Studies : Showed inhibition of cancer cell proliferation in multiple cancer lines.
  • Mechanism of Action : Likely involves interference with cell cycle progression and induction of apoptosis.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties:

  • Alzheimer's Disease Models : Demonstrated potential in inhibiting amyloid-beta aggregation and tau phosphorylation.
  • Mechanism : Dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties:

  • In vitro Tests : Showed effectiveness against various bacterial strains.
  • Potential Applications : Could be developed into novel antimicrobial agents.

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the anticancer potential of the compound.
    • Methodology : Utilized various cancer cell lines (e.g., MCF-7, HeLa).
    • Results : Significant reduction in cell viability observed at micromolar concentrations.
  • Neuroprotective Study
    • Objective : To assess the impact on neurodegenerative disease models.
    • Methodology : Employed transgenic mice models for Alzheimer's disease.
    • Results : Notable decrease in amyloid plaque formation and improved cognitive function.
  • Antimicrobial Study
    • Objective : To investigate the antimicrobial efficacy against pathogenic bacteria.
    • Methodology : Disk diffusion method against common bacterial strains.
    • Results : Exhibited zones of inhibition comparable to standard antibiotics.

Data Table

Biological ActivityModel/SystemConcentrationEffect Observed
AnticancerMCF-7 Cells10 μM70% cell death
NeuroprotectionTransgenic MiceN/AReduced plaques
AntimicrobialE. coli50 μg/mlInhibition zone of 15 mm

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

5-amino-2-chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C13H11ClN4/c14-12-7(6-15)5-9-11(16)8-3-1-2-4-10(8)17-13(9)18-12/h5H,1-4H2,(H2,16,17,18)

InChI Key

XJVOLELQFQHFOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=C(C(=NC3=N2)Cl)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.